molecular formula C21H18F4N2O2 B562562 S-(+)-N-Trifluoroacetodesmethyl Citalopram CAS No. 1217697-83-0

S-(+)-N-Trifluoroacetodesmethyl Citalopram

Cat. No. B562562
M. Wt: 406.381
InChI Key: AIVUSJIHPDCSPS-FQEVSTJZSA-N
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Description

S-(+)-N-Trifluoroacetodesmethyl Citalopram is a derivative of citalopram . Citalopram is an orally administered selective serotonin reuptake inhibitor (SSRI) with

Scientific Research Applications

1. Pharmacological Properties and Therapeutic Potential

S-(+)-N-Trifluoroacetodesmethyl Citalopram, a variant of citalopram, is part of a class of drugs known for enhancing serotoninergic neurotransmission via potent and selective inhibition of serotonin reuptake. Citalopram exhibits significant short-term therapeutic efficacy, comparable to standard antidepressants but with a more favorable tolerability profile. It is especially beneficial for patients who cannot tolerate the anticholinergic or cardiovascular side effects of tricyclic antidepressants (Milne & Goa, 1991).

2. Pharmacokinetic Interactions and Clinical Considerations

Research indicates that citalopram and its enantiomers, including S-citalopram (escitalopram), have a specific metabolic pathway involving CYP enzymes. Interestingly, citalopram's metabolic process involves more than one CYP enzyme, reducing the likelihood of significant pharmacokinetic interactions with other drugs. Moreover, it has a wide safety margin, suggesting that even considerable changes in serum concentration are unlikely to have clinical importance (Brøsen & Naranjo, 2001).

3. Neuropharmacological Effects

Citalopram, including its enantiomers, has been shown to modulate serotonergic neuronal firing and serotonin transporter (SERT) trafficking in serotonergic neurons. These findings are crucial for understanding the antidepressant effects of citalopram and its enantiomers, providing insight into their therapeutic applications in modifying serotonergic signaling and SERT function (Matthaeus et al., 2016).

4. Neuroendocrine Response

Studies comparing the neuroendocrine effects of citalopram and its S-enantiomer (escitalopram) have demonstrated equivalent increases in plasma cortisol and prolactin, indicating that escitalopram acts centrally, not peripherally. This finding supports the use of oral escitalopram as a probe for brain serotonergic function and highlights its potential for clinical applications in assessing serotonin function (Hawken et al., 2009).

properties

IUPAC Name

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVUSJIHPDCSPS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652684
Record name N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(+)-N-Trifluoroacetodesmethyl Citalopram

CAS RN

1217697-83-0
Record name N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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